5-Methyltetrahydrofuran-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyltetrahydrofuran-2-yl benzoate: is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by the presence of a benzoate ester group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyltetrahydrofuran-2-yl benzoate typically involves the esterification of 5-methyltetrahydrofuran-2-ol with benzoic acid. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methyltetrahydrofuran-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: 5-Methyltetrahydrofuran-2-yl benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyltetrahydrofuran-2-yl benzoate involves its interaction with specific molecular targets. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects. Additionally, the tetrahydrofuran ring can interact with enzymes or receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
5-Methyltetrahydrofuran-2-ol: A precursor in the synthesis of 5-Methyltetrahydrofuran-2-yl benzoate.
2-Methyltetrahydrofuran: A related compound with similar structural features but different functional groups.
Tetrahydrofuran: A simpler analog without the methyl or benzoate groups.
Uniqueness: this compound is unique due to the presence of both the tetrahydrofuran ring and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5-methyloxolan-2-yl) benzoate |
InChI |
InChI=1S/C12H14O3/c1-9-7-8-11(14-9)15-12(13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
TWDAKVMAEJPLEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.